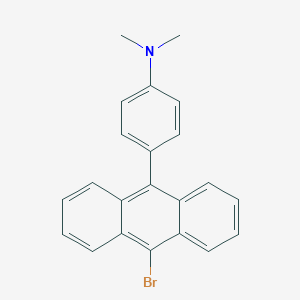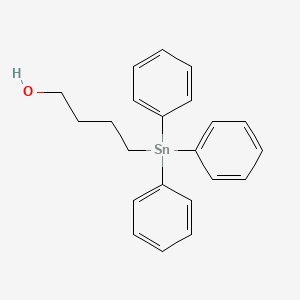
4-(Triphenylstannyl)butan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Triphenylstannyl)butan-1-OL: is an organotin compound with the molecular formula C22H24OSn It consists of a butanol backbone with a triphenylstannyl group attached to the fourth carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Triphenylstannyl)butan-1-OL typically involves the reaction of triphenyltin chloride with 4-bromo-1-butanol in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the triphenylstannyl group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Triphenylstannyl)butan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The triphenylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Formation of 4-(Triphenylstannyl)butanal or 4-(Triphenylstannyl)butanoic acid.
Reduction: Formation of 4-(Triphenylstannyl)butane.
Substitution: Formation of various substituted butanols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Biology and Medicine:
Industry: In the industrial sector, 4-(Triphenylstannyl)butan-1-OL can be used in the production of polymers and materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 4-(Triphenylstannyl)butan-1-OL involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylstannyl group can stabilize reaction intermediates, facilitating the formation of new bonds. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and properties.
Vergleich Mit ähnlichen Verbindungen
4-(Trimethylstannyl)butan-1-OL: Similar structure but with trimethylstannyl group instead of triphenylstannyl.
4-(Tributylstannyl)butan-1-OL: Contains a tributylstannyl group.
4-(Triphenylsilyl)butan-1-OL: Contains a triphenylsilyl group instead of triphenylstannyl.
Uniqueness: 4-(Triphenylstannyl)butan-1-OL is unique due to the presence of the triphenylstannyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its trimethyl or tributyl counterparts. The triphenylstannyl group also enhances the compound’s ability to participate in various organic transformations, making it a valuable reagent in synthetic chemistry.
Eigenschaften
CAS-Nummer |
116195-74-5 |
|---|---|
Molekularformel |
C22H24OSn |
Molekulargewicht |
423.1 g/mol |
IUPAC-Name |
4-triphenylstannylbutan-1-ol |
InChI |
InChI=1S/3C6H5.C4H9O.Sn/c3*1-2-4-6-5-3-1;1-2-3-4-5;/h3*1-5H;5H,1-4H2; |
InChI-Schlüssel |
KLRADVISIRIIAT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCCCO)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


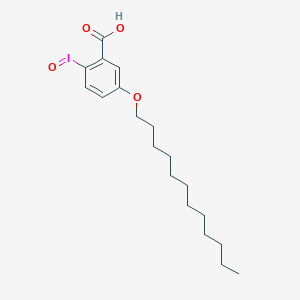

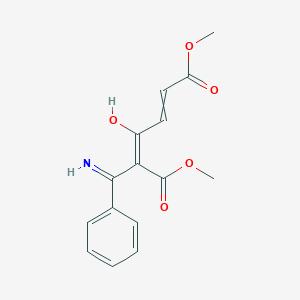
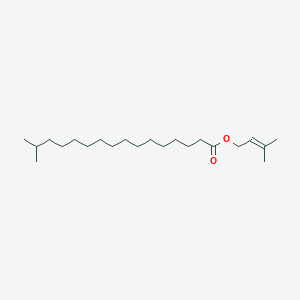
![3-[2-Methyl-5-(propan-2-yl)phenyl]but-2-enal](/img/structure/B14295934.png)
![1-{[(2-Methoxypropan-2-yl)oxy]methyl}cyclohex-1-ene](/img/structure/B14295939.png)
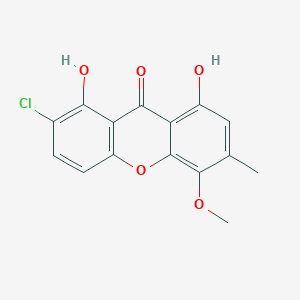

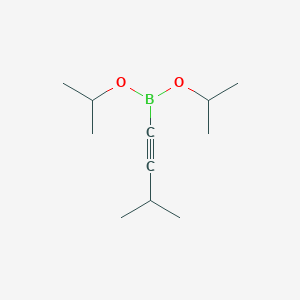
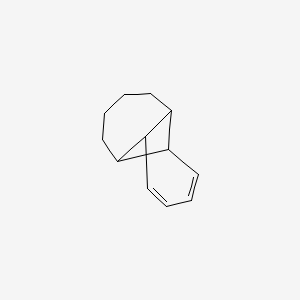

![3,4-Dichloro-1-[(4-chlorophenyl)methyl]-1H-pyrrole-2,5-dione](/img/structure/B14295964.png)
